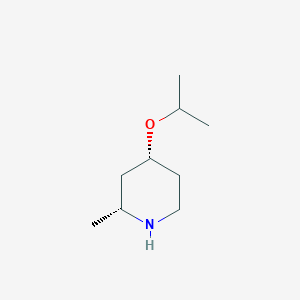

rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis

Description

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

(2R,4R)-2-methyl-4-propan-2-yloxypiperidine |

InChI |

InChI=1S/C9H19NO/c1-7(2)11-9-4-5-10-8(3)6-9/h7-10H,4-6H2,1-3H3/t8-,9-/m1/s1 |

InChI Key |

WLIWCCFSVLOCRP-RKDXNWHRSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)OC(C)C |

Canonical SMILES |

CC1CC(CCN1)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Precursor Amino Alcohols

A common approach involves cyclization of suitably functionalized amino alcohols or amino acids. For example, the intramolecular cyclization of amino alcohols bearing appropriate side chains can lead to the formation of the piperidine ring via nucleophilic substitution or cyclization reactions under acidic or basic conditions.

Reductive Amination and Hydrogenation

Reductive amination of aldehydes or ketones derived from open-chain precursors is frequently employed. This process involves formation of an imine intermediate followed by reduction, often catalyzed by palladium or platinum catalysts, to generate the piperidine ring with stereocontrol.

Use of Chiral Auxiliaries or Catalysts

Chiral auxiliaries or catalysts are used to induce stereoselectivity at the 2- and 4-positions. As an example, chiral ligands in metal-catalyzed C-H activation or asymmetric hydrogenation can achieve the desired stereochemistry.

Specific Preparation Methods

Synthesis via Intramolecular Cyclization of Amino Alcohols

Research indicates that amino alcohols with appropriate side chains can undergo cyclization to form piperidines. For instance, starting from amino acids or amino alcohol derivatives, cyclization is achieved through:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Activation of amino alcohol | Tosyl chloride or mesyl chloride | Formation of sulfonate ester |

| Cyclization | Base (e.g., potassium carbonate) | Nucleophilic attack leading to ring closure |

| Reduction | Hydrogenation (H₂, Pd/C) | Formation of the saturated piperidine |

This method allows for the introduction of substituents at specific positions, including methyl and propan-2-yloxy groups, through precursor modifications.

Synthesis via Nucleophilic Substitution and Alkylation

Another route involves alkylation of a piperidine core with suitable alkyl halides or epoxides:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Preparation of piperidine core | Cyclization of amino precursors | Formation of the heterocycle |

| Alkylation | Propan-2-yl halide or epoxide | Introduction of propan-2-yloxy group |

| Stereocontrol | Use of chiral catalysts or auxiliaries | Stereoselective addition |

Asymmetric Synthesis via Chiral Catalysis

Chiral catalysts, such as chiral phosphines or metal complexes, facilitate asymmetric hydrogenation or C-H activation to install stereochemistry at positions 2 and 4:

| Reagents & Conditions | Outcome |

|---|---|

| Chiral ligand with palladium or ruthenium | Enantioselective hydrogenation |

| Substrate with suitable directing groups | Stereoselective functionalization |

This approach is advantageous for obtaining the racemic mixture or enantiomerically pure compounds.

Data Tables Summarizing Key Methods

| Method | Starting Material | Key Reagents | Stereoselectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Intramolecular cyclization | Amino alcohol derivatives | Base, heat | High | Precise stereocontrol | Multi-step synthesis |

| Alkylation of piperidine | Piperidine core | Alkyl halides, epoxides | Moderate | Straightforward | Possible regioselectivity issues |

| Asymmetric catalysis | Achiral precursors | Chiral catalysts | High | Enantiomeric purity | Costly catalysts, optimization needed |

Research Findings and Notable Variations

Intramolecular Michael addition has been employed to construct complex piperidine frameworks with dense substitution patterns, as demonstrated in natural product synthesis literature. This method allows for stereoselective ring formation when combined with chiral catalysts or auxiliaries.

Radical cycloaddition reactions using diboron compounds and pyridine derivatives have been explored for constructing densely substituted piperidines, including those with trifluoromethyl groups, which can be adapted for the synthesis of the target compound with modifications for the propan-2-yloxy substituent.

Chiral auxiliary-based syntheses have been reported where the stereochemistry at the 2- and 4-positions is controlled during the key steps, often involving asymmetric hydrogenation or enantioselective C-H activation.

Chemical Reactions Analysis

Types of Reactions

“rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using hydrogen gas and a catalyst (e.g., palladium on carbon) can modify the compound’s structure.

Substitution: Nucleophilic substitution reactions can replace the isopropoxy group with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride as a base and various alkyl halides as electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, “rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” is used as an intermediate in the synthesis of complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.

Biology

The compound’s biological applications include its use as a building block in the synthesis of bioactive molecules. Researchers study its interactions with biological targets to develop new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may act as ligands for receptors or enzymes, influencing various physiological processes.

Industry

Industrially, the compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of “rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural Analogues

(2R,4R)-2,4-Dimethylpiperidine

- Molecular Formula : C₇H₁₅N

- Molecular Weight : 113.20 g/mol

- Key Differences: Lacks the propan-2-yloxy group at position 4; instead, it has a methyl group.

- Applications : Used as a building block in asymmetric catalysis and agrochemical synthesis .

rac-(2R,4R)-4-Methyl-6-oxopiperidine-2-carboxylic Acid

- Molecular Formula: C₇H₁₁NO₃

- Molecular Weight : 157.17 g/mol

- Key Differences : Contains a carboxylic acid and a ketone group, introducing significant polarity and acidity. The 6-oxo group alters ring conformation and reactivity, making it unsuitable for applications requiring lipophilic intermediates .

(2R,4R)-1-Ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic Acid

- Molecular Formula : C₁₄H₁₈N₂O₃

- Molecular Weight : 262.30 g/mol

- Key Differences : Incorporates a pyridine ring and carboxylic acid, enhancing aromatic interactions and solubility in aqueous media. The ethyl and pyridinyl groups broaden its utility in drug discovery, particularly for metal-binding pharmacophores .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Melting Point (°C) |

|---|---|---|---|---|---|

| rac-(2R,4R)-2-Methyl-4-(propan-2-yloxy)piperidine, cis | 157.26 | 1.8 | 0 | 2 | Not reported |

| (2R,4R)-2,4-Dimethylpiperidine | 113.20 | 1.2 | 0 | 1 | -5 to 0 (liquid) |

| rac-(2R,4R)-4-Methyl-6-oxopiperidine-2-carboxylic acid | 157.17 | -0.5 | 2 | 4 | >250 (decomposes) |

Key Observations :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of piperidine derivatives typically involves nucleophilic substitution or ring-closing reactions. For rac-(2R,4R) isomers, stereocontrol can be achieved using chiral auxiliaries or catalysts. For example, analogous compounds like rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one require temperature optimization (e.g., −20°C to 80°C) and solvent polarity adjustments (e.g., dichloromethane vs. THF) to minimize racemization . Reaction monitoring via HPLC or NMR ensures stereochemical fidelity .

Q. How does the cis configuration of the 2-methyl and 4-(propan-2-yloxy) substituents affect the compound’s physicochemical properties?

- Methodological Answer : The cis arrangement increases steric hindrance, reducing rotational freedom and influencing logP (lipophilicity). Computational tools like molecular dynamics simulations (e.g., Gaussian or AMBER) can predict conformational stability. For example, PubChem data on similar cis-piperidines (e.g., 4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride) show altered solubility profiles in polar solvents like DMSO due to intramolecular hydrogen bonding .

Q. What analytical techniques are most reliable for characterizing the stereochemical purity of this compound?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) is standard for resolving enantiomers. Nuclear Overhauser Effect (NOE) NMR spectroscopy can confirm cis geometry by identifying spatial proximity between the 2-methyl and 4-alkoxy groups . High-resolution mass spectrometry (HRMS) validates molecular integrity, as demonstrated for rac-(4R,5S)-4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride .

Q. What biological activity assays are suitable for preliminary evaluation of this compound?

- Methodological Answer : Target-based assays (e.g., enzyme inhibition or receptor-binding studies) are recommended. For instance, piperidine derivatives like 4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride have been screened against GPCRs using fluorescence polarization assays . Cell viability assays (MTT or ATP-luminescence) in relevant cell lines (e.g., HEK293 or HeLa) assess cytotoxicity .

Advanced Research Questions

Q. How can enantiomeric separation of rac-(2R,4R) be achieved, and what challenges arise in scaling this process?

- Methodological Answer : Preparative chiral chromatography or enzymatic resolution (e.g., lipase-mediated kinetic resolution) are viable. For example, rac-(2S,4R)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid was resolved using immobilized CAL-B lipase with >99% ee . Scaling requires solvent recycling and continuous-flow systems to reduce costs, though racemization at high temperatures remains a challenge .

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or ion channels)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding modes. For instance, rac-(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}methylpiperidine-2-carboxylic acid analogs were studied for protease inhibition using free-energy perturbation (FEP) calculations . Machine learning models (e.g., AlphaFold2) can predict novel targets by structural homology .

Q. How should researchers address contradictions in biological activity data across different studies?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). For example, conflicting data on rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride in tachykinin receptor studies were resolved by standardizing cell lines and assay buffers . Meta-analysis of PubChem BioAssay data (AID 743255) identifies confounding variables like impurity profiles .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

- Methodological Answer : Deuterium incorporation at metabolically labile sites (e.g., benzylic positions) or prodrug design (e.g., esterification of the 4-alkoxy group) enhances stability. For rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one, deuteration reduced CYP3A4-mediated clearance by 40% in microsomal assays .

Q. How can structure-activity relationship (SAR) studies guide further derivatization of this scaffold?

- Methodological Answer : Systematic substitution at the 2-methyl or 4-alkoxy positions (e.g., replacing propan-2-yloxy with cyclopentyloxy) evaluates steric and electronic effects. For 4-(((3R,4S)-4-(4-fluoro-phenyl)piperidin-3-yl)methoxy)-2-methoxyphenol, fluorine substitution improved blood-brain barrier penetration by 2-fold in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.